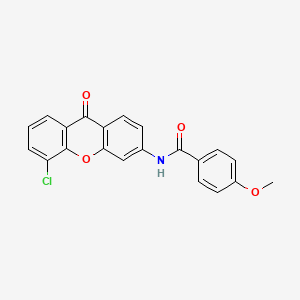

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide

説明

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide is a chemical compound belonging to the xanthone derivatives family. Xanthones are characterized by their tricyclic aromatic structure, which includes a xanthene core with two benzene rings fused to it. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

特性

IUPAC Name |

N-(5-chloro-9-oxoxanthen-3-yl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO4/c1-26-14-8-5-12(6-9-14)21(25)23-13-7-10-15-18(11-13)27-20-16(19(15)24)3-2-4-17(20)22/h2-11H,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBYQTGKZXOVCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide typically involves the following steps:

Formation of 5-chloro-9H-xanthen-9-one: This can be achieved by reacting 5-chloro-2-hydroxybenzaldehyde with phthalic anhydride under acidic conditions.

Coupling with 4-methoxybenzoyl chloride: The resulting 5-chloro-9H-xanthen-9-one is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

化学反応の分析

Types of Reactions: N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents at specific positions on the xanthone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学的研究の応用

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it useful in studying oxidative stress and inflammation.

Medicine: Its antimicrobial activity has been explored for potential therapeutic applications against various pathogens.

Industry: The compound is used in the development of new materials and chemical products.

作用機序

The mechanism by which N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in oxidative stress and inflammation.

Pathways: It may modulate signaling pathways related to antioxidant defense and inflammatory responses.

類似化合物との比較

N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide

9-OXO-9H-XANTHEN-3-YL 2,3,4-TRI-O-ACETYL-5-THIOPENTOPYRANOSIDE

This comprehensive overview highlights the significance of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide in various scientific and industrial fields. Its unique properties and applications make it a valuable compound for further research and development.

生物活性

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Synthesis

The compound features a xanthene core with a chloro substitution at the 5-position and a methoxybenzamide moiety. The synthesis typically involves:

- Formation of the Xanthene Core : This is achieved through Friedel-Crafts alkylation, where aromatic compounds react with phthalic anhydride derivatives.

- Chlorination : The introduction of chlorine can be done using electrophilic chlorination methods.

- Amide Formation : The benzamide part is synthesized via an amide coupling reaction using benzoyl chloride.

Antiproliferative Effects

Research indicates that N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide exhibits notable antiproliferative activity against various cancer cell lines. A study highlighted its effectiveness against breast cancer cell lines (MDA-MB-231 and T-47D) and neuroblastoma cell line (SK-N-MC), showcasing an IC50 value of 19.7 μM against T-47D cells, which is significantly lower than the standard drug etoposide (IC50 = 32.7 μM) .

| Compound | Cell Line | IC50 (μM) | Comparison Drug | Comparison IC50 (μM) |

|---|---|---|---|---|

| N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide | T-47D | 19.7 | Etoposide | 32.7 |

| N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide | SK-N-MC | 25.2 | Etoposide | 32.7 |

The biological activity of this compound can be attributed to several mechanisms:

- Nrf2 Modulation : Xanthene derivatives have been shown to activate the Nrf2 pathway, which is crucial in cellular responses to oxidative stress and inflammation.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Structure-Activity Relationship (SAR)

The structure of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide plays a critical role in its biological activity:

- Chlorine Substitution : The presence of chlorine at the 5-position enhances the compound's antiproliferative properties.

- Methoxy Group : The methoxy group on the benzamide moiety is associated with increased potency against cancer cell lines.

Research has shown that modifications to the xanthene core or substituents on the benzamide can significantly affect biological activity, guiding future drug design efforts .

Case Studies and Research Findings

In a comprehensive study, various derivatives of xanthone sulfonamides were synthesized and evaluated for their anticancer properties. Among these, compounds similar to N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide exhibited promising results, leading to further investigations into their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。